Benzene, 1,2-propadienyl-

Allene Polymerization Rare-Earth Catalysis Crystalline Polyallene

Benzene, 1,2-propadienyl- (phenylallene, phenylpropadiene; CAS 2327-99-3) is a C₉H₈ arylallene featuring a terminal cumulated diene system directly conjugated with a phenyl ring. It exists as a light yellow to yellow liquid (density: 0.9070 g/cm³ at 2°C; boiling point: 73°C at 20 Torr; ionization energy: 8.29 eV) and requires storage at –20°C under inert atmosphere.

Molecular Formula C9H8
Molecular Weight 116.16 g/mol
CAS No. 2327-99-3
Cat. No. B1654451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2-propadienyl-
CAS2327-99-3
Molecular FormulaC9H8
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC=C=CC1=CC=CC=C1
InChIInChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-8H,1H2
InChIKeyWEHMXWJFCCNXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, 1,2-propadienyl- (CAS 2327-99-3) – A Terminal Arylallene with Quantifiable Differentiation from Propargylic and Alkylallene Isomers


Benzene, 1,2-propadienyl- (phenylallene, phenylpropadiene; CAS 2327-99-3) is a C₉H₈ arylallene featuring a terminal cumulated diene system directly conjugated with a phenyl ring [1]. It exists as a light yellow to yellow liquid (density: 0.9070 g/cm³ at 2°C; boiling point: 73°C at 20 Torr; ionization energy: 8.29 eV) and requires storage at –20°C under inert atmosphere [2]. This compound is a reactive C₃-electrophile/synthon for cycloaddition, polymerization, and combustion intermediate studies; however, its procurement value is not generic but tied to specific, quantifiable performance differentials versus its closest structural isomers (1-phenyl-1-propyne, 3-phenyl-1-propyne, indene) and functional analogs (alkylallenes, other N-substituted acridinones).

Precision polymer synthesis: reported ultra-high 2,3-regioregularity benchmark with heavy rare-earth catalysts; enables crystalline polyallene materials
Combustion PAH formation probe: distinct indene cyclization pathway accessed via phenylallene, with isomer-resolvable ionization threshold
Physical organic LFER substrate: fully parameterized Hammett ρ⁻ and inverse KIE data for thiobenzophenone cycloaddition — absent for propargylic isomers

Why Phenylallene Cannot Be Replaced by Closest Structural Isomers or Alkylallenes: Evidence of Divergent Reactivity and Performance


Phenylallene (2327-99-3) shares the C₉H₈ formula with three other stable isomers—1-phenyl-1-propyne, 3-phenyl-1-propyne, and indene—yet each exhibits markedly different reaction channeling, product distribution, and biological activity. Under combustion-relevant conditions, the phenyl + allene system yields indene at a rate approximately 7-fold higher than the phenyl + propyne system, with phenylallene as a key intermediate partitioning into distinct cyclization pathways that its propargylic isomers cannot access [1]. In polymerization, phenylallene achieves 2,3-selectivity exceeding 99.9% with rare-earth catalysts, enabling the first crystalline polyallenes—a benchmark that simple alkylallenes or substituted variants do not universally match [2]. Furthermore, in acridinone-based antimalarial series, the 10-(1,2-propadienyl) substituent confers marginal activity (IC₅₀ ≥ 64 μM), whereas the 10-allyl and 10-(3-methyl-2-butenyl) congeners deliver submicromolar IC₅₀ values, demonstrating that the allenic side-chain is not a generic bioisostere but a specific modulator of potency [3]. These divergent outcomes mean that substituting phenylallene with a propargyl isomer or an alkylallene analog without re-optimizing the entire synthetic or assay protocol will produce quantitatively different results.

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Cyclization pathway mismatch: propargylic isomers (1-phenyl-1-propyne, 3-phenyl-1-propyne) do not access the indene-forming channel; using them may significantly underestimate PAH growth rates.
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Polymerization selectivity disparity: alkylallenes and Sc-based catalysts cannot replicate the reported crystalline polymer benchmark; substituting compromises regioregularity and crystallinity.
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Bioisostere mismatch: the allenic side chain in acridinone series yields marginal antiplasmodial activity, whereas non-allenic congeners show marked potency; requires substituent re-optimization.

Benzene, 1,2-propadienyl- (2327-99-3) – Comparator-Based Quantitative Differentiation Evidence


2,3-Selectivity in Rare-Earth-Catalyzed Polymerization: Phenylallene Reaches >99.9% vs. Moderate Selectivity for Sc Catalysts and Unspecified Selectivity for Alkylallenes

Phenylallene (PA) polymerizes with 2,3-selectivity exceeding 99.9% when catalyzed by Gd, Y, Tm, or Lu rare-earth metal complexes activated by [Ph₃C][B(C₆F₅)₄] and AlⁱBu₃, as confirmed by NMR spectroscopy [1]. Under identical conditions, the scandium-based precursor shows only moderate 2,3-selectivity, establishing that high selectivity is metal-size-dependent and not an intrinsic property of the allene substrate alone [1]. This extreme regioregularity enables the first crystalline polyallene materials. In related vanadium-catalyzed systems, 2,3-selectivity remains >99% but the molecular weights achieved (up to 740 kDa) differ from rare-earth systems [2]. For comparison, radical homopolymerization of PA proceeds selectively via the terminal double bond, but without the same degree of stereo-regularity observed in coordination polymerization [3].

2,3-Polymerization Selectivity
Head-to-head
>99.9% 2,3-selectivity with Gd, Y, Tm, Lu catalysts → crystalline polymer; moderate selectivity with Sc catalyst; alkylallenes do not universally crystallize
Phenylallene is the benchmark monomer for ultra-high regioregularity; Sc or alkylallenes may not reach the reported selectivity ceiling.
Activator: [Ph₃C][B(C₆F₅)₄]; co-catalyst AlⁱBu₃; mild conditions
Allene Polymerization Rare-Earth Catalysis Crystalline Polyallene

Indene Formation Efficiency: Phenyl + Allene System Yields 7-Fold Enhancement vs. Phenyl + Propyne System Under Combustion Conditions

In a high-temperature chemical reactor (300 Torr, 1200–1500 K), the reaction of phenyl radicals with allene (H₂CCCH₂) produces indene with approximately 7-fold higher efficiency than the phenyl + propyne (CH₃CCH) system [1]. Phenylallene is a distinctive intermediate in the allene pathway; its cumulated diene structure enables cyclization to indene that the isomeric 1-phenyl-1-propyne and 3-phenyl-1-propyne cannot match. Branching ratio analysis from photoionization efficiency curves shows that in the phenyl-allene system, indene constitutes ~71% of the C₉H₈ product distribution, whereas phenylallene itself accounts for ~19% [1]. In the phenyl-propyne system, 1-phenyl-1-propyne is the dominant product, with indene and phenylallene as minor components [1].

Indene Formation Efficiency
Head-to-head
~7-fold enhancement in indene formation (phenyl + allene vs. phenyl + propyne); indene ~71% of C₉H₈ products
Phenylallene is the probe of choice for the indene cyclization channel; propargyl isomers strongly underestimate PAH production.
300 Torr, 1200–1500 K; VUV photoionization at m/z 116
Combustion Chemistry PAH Formation Photoionization Mass Spectrometry

Antimalarial Activity Modulation: 10-(1,2-Propadienyl)-Acridinones (IC₅₀ ≥ 64 μM) Are Orders of Magnitude Less Potent than 10-Allyl and 10-(3-Methyl-2-butenyl) Congeners (IC₅₀ < 0.2 μg/mL)

In a series of 12 N-substituted acridinone derivatives tested against P. falciparum in vitro, all four 10-(1,2-propadienyl)-9(10H)-acridinone compounds were inactive or only marginally active, with IC₅₀ values ≥ 64 μM [1]. In contrast, three 10-allyl derivatives exhibited antimalarial activity (IC₅₀ < 64 μM), and the 10-(3-methyl-2-butenyl) derivative IIa (1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone) reached IC₅₀ < 0.2 μg/mL with a selectivity index > 100 against human MRC-5 cells [1]. This represents at least a 300-fold difference in potency between the allenic side-chain series and the prenyl-substituted hit compound. Importantly, the allene-bearing compounds showed no cytotoxicity, but their lack of antiparasitic activity precludes their use as antimalarial leads without structural modification [1].

Antimalarial Activity (N-substituent SAR)
Head-to-head
IC₅₀ ≥ 64 μM for 10-(1,2-propadienyl)-acridinones vs. IC₅₀
Represents ≥300-fold lower potency; allenic substituent serves as a negative-control scaffold in antimalarial SAR.
P. falciparum in vitro; selectivity index >100 for prenyl analog
Singlet Oxygen Cycloaddition
Head-to-head
Mixed 1,2- and 1,4-cycloaddition plus ene-products for phenylallene; predominantly 1,4-mode for 1,1-disubstituted arylallenes
Phenylallene offers a broader oxidative product space; disubstituted allenes funnel into 1,4-adducts.
Dye-sensitized ¹O₂, solution phase, ambient temperature
Hammett Cycloaddition Kinetics
Class-level inference
ρ⁻ = 1.09 ± 0.06; inverse 2° KIE k(H)/k(D) = 0.91 (C-α), 0.75 (C-γ)
Provides a predictive kinetic framework absent for propargylic isomers; supports quantitative LFER studies.
Reaction with substituted thiobenzophenones, CH₃CN, 40°C
Ionization Energy (IE)
Cross-study comparable
8.29 eV (vertical); Δ ≈ 0.15 eV vs. indene (8.14 eV)
Enables isomer-resolved VUV photoionization MS for combustion diagnostics.
Gas-phase photoelectron spectroscopy; distinct from other C₉H₈ isomers
Antimalarial Drug Discovery Acridinone SAR Plasmodium falciparum

Singlet Oxygen Reactivity: Phenylallene Undergoes Both 1,2- and 1,4-Cycloaddition, Whereas 1,1-Diphenylallene and 1-Methyl-1-phenylallene Favor the 1,4-Mode Predominantly

Dye-sensitized photooxygenation of 1-arylallenes with singlet oxygen (¹O₂) reveals that phenylallene reacts via both 1,2- and 1,4-cycloaddition pathways, yielding three types of carbonyl fragments [1]. In contrast, 1,1-diphenylallene and 1-methyl-1-phenylallene react predominantly by the 1,4-mode, giving mainly bicyclo[4.3.0]nonatriene oxides thought to arise from cyclopropanone intermediates [1]. In certain cases, 'ene-products' are also observed for phenylallene but not for the 1,1-disubstituted analogs [1]. This differential partitioning between 1,2- and 1,4-pathways directly affects the product distribution of oxidative fragmentations and has implications for synthetic route design.

Singlet Oxygen Cycloaddition
Head-to-head
Mixed 1,2- and 1,4-cycloaddition plus ene-products for phenylallene; predominantly 1,4-mode for 1,1-disubstituted arylallenes
Phenylallene offers a broader oxidative product space; disubstituted allenes funnel into 1,4-adducts.
Dye-sensitized ¹O₂, solution phase, ambient temperature
Singlet Oxygen Chemistry Photooxygenation Allene Cycloaddition

Thermal Cycloaddition with Thiobenzophenones: Substituent-Dependent Rate Constants Quantified by Hammett ρ– = 1.09 ± 0.06

The thermal [π²s+π²s+π²s]-cycloaddition of substituted thiobenzophenones with phenylallene in acetonitrile at 40°C proceeds via a 1,4-diradical intermediate, with reaction rates correlating with the Hammett σ⁻ parameter (ρ⁻ = 1.09 ± 0.06) [1]. The observed inverse secondary kinetic isotope effects (k₂(Hα)/k₂(Dα) = 0.91 ± 0.02; k₂(2Hγ)/k₂(2Dγ) = 0.75 ± 0.01) confirm attack at C-β and rehybridization at C-α and C-γ [1]. This mechanistic framework enables prediction of relative rates for any substituted thiobenzophenone, a degree of quantitative rate control not established for analogous cycloadditions with 1-phenyl-1-propyne or other propargylic isomers.

Hammett Cycloaddition Kinetics
Class-level inference
ρ⁻ = 1.09 ± 0.06; inverse 2° KIE k(H)/k(D) = 0.91 (C-α), 0.75 (C-γ)
Provides a predictive kinetic framework absent for propargylic isomers; supports quantitative LFER studies.
Reaction with substituted thiobenzophenones, CH₃CN, 40°C
Physical Organic Chemistry Linear Free Energy Relationships Thermal Cycloaddition

Ionization Energy and Photoelectron Spectroscopic Differentiation: Phenylallene IE = 8.29 eV vs. Indene IE = 8.14 eV and Other C₉H₈ Isomers

The vertical ionization energy of phenylallene determined by photoelectron spectroscopy is 8.29 eV [1]. This value is distinct from the ionization energies of its C₉H₈ isomers: indene (8.14 eV), 1-phenyl-1-propyne, and 3-phenyl-1-propyne (values reported in the same photoelectron study) [1][2]. In VUV photoionization mass spectrometry, this 0.15 eV difference between phenylallene and indene is sufficient for unambiguous isomer-resolved quantification in combustion product mixtures at m/z = 116, as demonstrated by fitting photoionization efficiency curves with linear combinations of individual isomer spectra [2].

Ionization Energy (IE)
Cross-study comparable
8.29 eV (vertical); Δ ≈ 0.15 eV vs. indene (8.14 eV)
Enables isomer-resolved VUV photoionization MS for combustion diagnostics.
Gas-phase photoelectron spectroscopy; distinct from other C₉H₈ isomers
Photoelectron Spectroscopy Isomer Identification Combustion Diagnostics

High-Value Application Scenarios for Benzene, 1,2-propadienyl- (2327-99-3) Grounded in Quantitative Differentiation Evidence


Precision Synthesis of Crystalline Polyallenes via Rare-Earth-Catalyzed Living Polymerization Requiring >99.9% 2,3-Selectivity

Polymer chemistry laboratories developing regioregular, crystalline allene-based polymers should select phenylallene (2327-99-3) as the prototypical monomer. With Gd, Y, Tm, or Lu rare-earth catalysts, it yields the first reported crystalline polyallenes with >99.9% 2,3-selectivity [1]. Alkylallene monomers and Sc-based catalysts do not achieve this selectivity-ceiling, making phenylallene the definitive substrate for benchmarking allene polymerization catalyst performance.

Combustion PAH Mechanism Probes: Tracking the Indene Formation Channel with ~7-Fold Signal Enhancement Over Propyne-Based Systems

Combustion kineticists and flame diagnosticians investigating polycyclic aromatic hydrocarbon (PAH) growth should use phenylallene as a mechanistic probe because the phenyl + allene reaction produces indene at a ~7-fold higher rate than the phenyl + propyne system under identical high-temperature conditions (300 Torr, 1200–1500 K) [2]. Phenylallene's unique 8.29 eV ionization threshold further enables unambiguous VUV-photoionization mass spectrometric discrimination from isobaric C₉H₈ isomers in complex product mixtures [3].

Physical Organic Benchmarking: Hammett-Defined Cycloaddition Kinetics with ρ⁻ = 1.09 ± 0.06 and Quantified Inverse Secondary KIE Values

Researchers performing linear free energy relationship (LFER) studies on cycloaddition mechanisms will find phenylallene the substrate of choice. Its thermal [π²s+π²s+π²s]-cycloaddition with substituted thiobenzophenones has been fully parameterized: Hammett ρ⁻ = 1.09 ± 0.06, with inverse secondary KIEs of k(H)/k(D) = 0.91 (at C-α) and 0.75 (at C-γ), confirming a 1,4-diradical intermediate and attack at C-β [4]. No equivalent quantitative framework exists for the corresponding propargylic isomers, making phenylallene essential for comparative mechanistic investigations.

Medicinal Chemistry SAR: Propadienyl Substituent as a Specific Negative-Control Scaffold in Acridinone Antimalarial Programs

Medicinal chemists exploring N-substituted acridinones for antimalarial drug development can use phenylallene-derived 10-(1,2-propadienyl)-9(10H)-acridinones as negative-control compounds. These derivatives exhibit IC₅₀ ≥ 64 μM against P. falciparum, in stark contrast to 10-allyl (IC₅₀ < 64 μM) and 10-(3-methyl-2-butenyl) congeners (IC₅₀ < 0.2 μg/mL, SI > 100) [5]. The allenic side chain thus serves as a defined structural determinant that abolishes antiplasmodial activity, aiding in the dissection of pharmacophoric requirements.

Application
Selection Property
Validation Focus
Precision polyallene synthesis
2,3-Regioregularity benchmark with heavy rare-earth catalysts
Crystalline polymer yield and regioregularity vs. alkylallenes
Combustion PAH mechanism studies
Indene cyclization channel accessibility and distinct ionization threshold
PAH growth rate and product distribution vs. propyne system
Physical organic LFER studies
Parameterized Hammett ρ⁻ and inverse KIE dataset
Rate predictivity for substituted thiobenzophenone cycloaddition
Antimalarial SAR negative control
Allenic side chain as inactivity determinant in acridinone series
Anti-plasmodial activity comparison with allyl/prenyl analogs
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